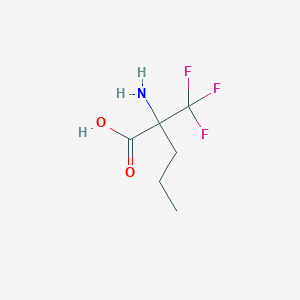

2-amino-2-(trifluoromethyl)pentanoic Acid

Beschreibung

Significance of Non-Canonical Amino acids in Peptide and Protein Engineering

Non-canonical amino acids (ncAAs) are amino acids that are not one of the 20 genetically coded protein building blocks. nih.gov Their incorporation into peptide and protein structures is a cornerstone of modern chemical biology and protein engineering, offering a powerful strategy to overcome the limitations of natural biomolecules. researchgate.netcaltech.edu The ability to introduce ncAAs with unique side chains allows for the precise modification of a peptide's or protein's physicochemical properties. acs.orgresearchgate.net

The applications of ncAAs are vast and impactful. They are instrumental in:

Enhancing Stability: The introduction of ncAAs can increase a peptide's resistance to proteolytic degradation, a major hurdle in the development of peptide-based therapeutics. nih.gov

Introducing Novel Functionalities: ncAAs can carry a wide array of chemical groups, including fluorophores, cross-linkers, and bio-orthogonal handles, enabling a diverse range of applications from in-vivo imaging to the creation of novel biomaterials. acs.org

Probing Biological Mechanisms: The site-specific incorporation of ncAAs with unique spectroscopic or reactive properties provides a powerful tool for studying protein-protein interactions, enzyme mechanisms, and other fundamental biological processes. caltech.edu

The development of methods for the site-specific and residue-specific incorporation of ncAAs, such as amber suppression and auxotrophic expression systems, has been pivotal in advancing this field. caltech.eduacs.org These techniques allow for the precise placement of a desired ncAA within a protein sequence, providing unparalleled control over the final structure and function of the engineered biomolecule.

Strategic Incorporation of Fluorine into Amino Acid Structures for Modulating Biomolecular Properties

The strategic placement of fluorine atoms within amino acid structures has become a highly effective strategy for fine-tuning the properties of peptides and proteins. nih.govrsc.org Fluorine, being the most electronegative element, imparts unique electronic characteristics to the C-F bond, which is also exceptionally strong. princeton.edu These properties translate into several advantages when fluorinated amino acids are incorporated into biomolecules. nih.govacs.org

Key benefits of fluorine incorporation include:

Increased Lipophilicity: The introduction of fluorine, particularly in the form of a trifluoromethyl group, can significantly increase the lipophilicity of an amino acid side chain. This can improve a peptide's ability to cross cell membranes. mdpi.com

Modulation of pKa: The strong electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can be used to fine-tune enzyme activity or receptor binding.

Conformational Control: The steric bulk and unique electronic properties of fluorine can influence local bond rotations and favor specific peptide backbone conformations. nih.gov

Probing with ¹⁹F NMR: As fluorine-19 is a naturally abundant, NMR-active nucleus with high sensitivity and no natural background in biological systems, its incorporation provides a powerful, non-perturbing probe for studying protein structure, dynamics, and interactions. nih.gov

The ability to rationally design and synthesize fluorinated amino acids has provided researchers with a sophisticated toolkit to create peptides and proteins with tailored properties for a wide range of applications, from hyperstable enzymes to more effective therapeutic agents. nih.govnih.gov

Overview of α-Trifluoromethyl Amino Acids as Sterically Constrained and Lipophilicity-Modulating Building Blocks

Within the diverse class of fluorinated amino acids, α-trifluoromethyl amino acids represent a particularly valuable subset. iris-biotech.de These compounds are characterized by the presence of a trifluoromethyl (CF₃) group at the α-carbon, the same carbon that bears the amino and carboxyl groups. This specific arrangement confers distinct and powerful properties.

The key features of α-trifluoromethyl amino acids are:

Steric Constraint: The bulky trifluoromethyl group imposes significant steric hindrance around the α-carbon. This restriction can have a profound impact on the local conformation of the peptide backbone, often inducing specific secondary structures like β-turns. iris-biotech.de This conformational control is a valuable tool in the design of peptidomimetics with well-defined three-dimensional shapes.

Enhanced Proteolytic Stability: The steric bulk of the α-trifluoromethyl group can effectively shield the adjacent peptide bonds from enzymatic cleavage by proteases, thereby increasing the in vivo half-life of a therapeutic peptide. iris-biotech.de

Modulation of Electronic Properties: The strong electron-withdrawing nature of the CF₃ group can influence the acidity of the carboxylic acid and the basicity of the amine group, altering the chemical reactivity and interaction profile of the amino acid. iris-biotech.de

The synthesis of α-trifluoromethyl amino acids can be challenging, but various methods have been developed to access these valuable building blocks. Their incorporation into peptides has been shown to enhance metabolic stability and cellular uptake, making them highly attractive for the development of new therapeutics. mdpi.comiris-biotech.de

Contextualizing 2-amino-2-(trifluoromethyl)pentanoic Acid within Fluorinated Amino Acid Research

2-amino-2-(trifluoromethyl)pentanoic acid is a non-canonical amino acid that combines the features of an α-trifluoromethyl amino acid with a pentanoic acid side chain. While specific research focusing solely on this compound is emerging, its properties and potential applications can be understood by considering the established principles of fluorinated amino acid research.

The structure of 2-amino-2-(trifluoromethyl)pentanoic acid suggests several key characteristics:

Combined Steric and Lipophilic Contributions: It possesses both the steric bulk of the α-trifluoromethyl group and the hydrophobicity of the propyl side chain (from the pentanoic acid structure). This combination is expected to significantly influence peptide conformation and increase lipophilicity.

Analogue of Norvaline: This compound can be viewed as an α-trifluoromethyl analogue of norvaline (2-aminopentanoic acid), a naturally occurring amino acid. ebi.ac.uk This relationship provides a basis for its potential use as a substitute for norvaline or other aliphatic amino acids in peptide sequences to enhance stability and modify activity.

Potential for Enhanced Biological Activity: The incorporation of this amino acid into bioactive peptides could lead to derivatives with improved metabolic stability and cell permeability due to the presence of the trifluoromethyl group.

Research into similar α-trifluoromethyl amino acids has demonstrated their utility in creating peptides with enhanced biological properties. iris-biotech.de Therefore, 2-amino-2-(trifluoromethyl)pentanoic acid represents a promising building block for the development of novel peptidomimetics and engineered proteins with tailored functions for applications in medicine and biotechnology.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-2-(trifluoromethyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO2/c1-2-3-5(10,4(11)12)6(7,8)9/h2-3,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSSTMOVBIXHDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 2 Trifluoromethyl Pentanoic Acid and Its Analogues

Enantioselective Synthesis Approaches to α-Trifluoromethyl Amino Acids

The creation of α-trifluoromethyl amino acids with a specific three-dimensional arrangement (enantioselectivity) is crucial for their application in pharmaceuticals. mdpi.com Asymmetric catalysis is a key method for producing these compounds, with various catalysts developed for highly selective reductions, alkylations, and other transformations. mdpi.com

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliary-based methods are robust and well-suited for the large-scale production of enantiopure α-CF3-α-amino acids. mdpi.com This approach involves temporarily attaching a chiral molecule (the auxiliary) to a non-chiral starting material to guide the stereochemical outcome of a subsequent reaction.

A prominent example is the Schöllkopf bis-lactim ether method. drugfuture.comwikipedia.org This strategy uses a chiral auxiliary, typically derived from the amino acid valine, which is reacted with glycine (B1666218) to form a cyclic dipeptide (a 2,5-diketopiperazine). wikipedia.orgchemtube3d.com This intermediate is then O-methylated to create the bis-lactim ether. The bulky isopropyl group from the valine auxiliary effectively shields one face of the molecule, directing the addition of an alkyl group to the opposite face with high diastereoselectivity. wikipedia.orgchemtube3d.com Subsequent acid hydrolysis cleaves the product, yielding the desired α-substituted amino acid ester with high enantiomeric purity (typically >95% ee). wikipedia.org While this method is versatile for synthesizing various amino acids, its application is primarily in laboratory settings for producing unique amino acids. wikipedia.org Orthogonally protected versions of the Schöllkopf bis-lactim ethers have also been developed, allowing for the synthesis of non-proteinogenic α-amino acid derivatives and dipeptide esters. thieme-connect.de

Another widely used strategy involves Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand. researchgate.net These complexes serve as effective glycine equivalents for preparing a diverse range of α-amino acids. Alkylation of these chiral Ni(II) complexes proceeds with high diastereoselectivity. researchgate.netnih.gov For instance, a highly diastereoselective asymmetric aldol (B89426) reaction has been developed using a monochiral Schiff base–Ni(II) complex, which reacts with trifluoromethylketones to yield aldol adducts with diastereomeric excesses ranging from 95% to over 98%. nih.gov

Table 1: Examples of Chiral Auxiliary-Mediated Synthesis

| Chiral Auxiliary/Method | Substrate | Product Type | Diastereomeric Excess (de) / Enantiomeric Excess (ee) | Reference |

| Schöllkopf Bis-Lactim Ether (Valine-derived) | Lithiated bis-lactim ether | (R)-α-Substituted amino acid ester | >95% ee | wikipedia.org |

| Ni(II) Complex (Benzylproline-derived) | Glycine Schiff base | α-Amino acids | High de | researchgate.net |

| Ni(II) Complex | Schiff base & Trifluoromethylketone | Aldol adducts for α-CF3 amino acids | 95% to >98% de | nih.gov |

| Oxazolidinone | Alanine (B10760859) | α-Methylated α-amino acids | Excellent stereoselectivity | sci-hub.se |

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a powerful technique that allows for the theoretical conversion of 100% of a racemic mixture (a 50:50 mix of two enantiomers) into a single, pure enantiomer. This is achieved by combining a rapid, continuous racemization of the starting material with a stereoselective reaction that consumes only one of the enantiomers. For a DKR process to be efficient, the rate of racemization must be equal to or greater than the rate of the reaction of the faster-reacting enantiomer.

While enzymatic DKR methods are common, purely chemical methods have also been developed for unprotected racemic α-amino acids. nih.govresearchgate.net One such method involves the use of Ni(II) complexes with specific chiral ligands, which has proven effective for the DKR and S/R interconversion of unprotected α-amino acids under operationally simple conditions. nih.govresearchgate.net This approach has been highlighted as a practical solution for the scaled-up synthesis of compounds like (S)-2-amino-5,5,5-trifluoropentanoic acid. acs.org

In the context of fluorinated amino acids, DKR has been applied to access chiral β-fluoro amines through the stereoselective nucleophilic monofluoromethylation of imines, where the chiral induction is proposed to occur via DKR of a chiral α-fluoro carbanion. cas.cn Another innovative strategy involves an Iridium-catalyzed asymmetric allylation of α-trifluoromethyl aldimine esters, which is followed by a kinetic resolution to generate optically active quaternary α-trifluoromethyl α-amino acids. mdpi.comnih.gov

Table 2: Dynamic Kinetic Resolution (DKR) Approaches

| Method | Substrate Type | Key Features | Result | Reference |

| Chemical DKR with Ni(II) complexes | Racemic unprotected α-amino acids | Recyclable chiral ligand, scalable | High yield and optical purity | nih.govresearchgate.net |

| Nucleophilic Fluoroalkylation with DKR | Imines and fluoromethyl sulfoximine | DKR of chiral α-fluoro carbanions | Highly stereoselective β-fluoro amines | cas.cn |

| Ir-catalyzed Asymmetric Allylation / Kinetic Resolution | α-Trifluoromethyl aldimine esters | Sequential reaction cascade | Enantioenriched quaternary α-CF3 α-amino acids | mdpi.comnih.gov |

Biocatalytic Routes for α-Trifluoromethyl Amine and Amino Acid Synthesis

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Enzymes, such as transaminases, are increasingly used for the production of chiral amines and unnatural amino acids. mdpi.comacs.orgacs.org

Amine transaminases (ATAs), which catalyze the transfer of an amino group from a donor molecule to a keto acceptor, are particularly valuable. mdpi.com These enzymes exhibit excellent enantio- and regioselectivity and can be used to synthesize a broad spectrum of optically pure amino compounds. mdpi.com The active site of ATAs is structured to accommodate different substituents, enabling the synthesis of various amino acids. mdpi.com

A notable biocatalytic strategy for synthesizing enantioenriched α-trifluoromethyl amines and their derivatives involves an asymmetric N-H carbene insertion reaction. nih.gov This method utilizes engineered variants of cytochrome c552 from Hydrogenobacter thermophilus. Through a combination of protein and substrate engineering, this enzyme was redesigned to catalyze the reaction of anilines with benzyl (B1604629) 2-diazotrifluoropropanoate, producing chiral α-trifluoromethyl amino esters with high yields (up to >99%) and enantiomeric ratios (up to 95:5). nih.gov The resulting amino esters can be further converted into valuable benzyl-protected α-trifluoromethylamino acids. nih.gov

Multicomponent Reactions for the Formation of Trifluoromethylated Amino Acid Scaffolds

Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more starting materials react to form a product that incorporates most of the atoms from the reactants. beilstein-journals.org Key examples include the Ugi and Passerini reactions, which are instrumental in generating diverse libraries of peptide-like structures. beilstein-journals.orgnih.gov

The Ugi four-component reaction (U-4CR) combines an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide to produce α-acylamino amides. beilstein-journals.orgnih.govyoutube.com The reaction mechanism typically starts with the formation of an imine from the amine and carbonyl compound, which is then attacked by the isocyanide and the carboxylate, followed by an irreversible Mumm rearrangement to yield the final product. beilstein-journals.org

The Passerini three-component reaction (P-3CR) involves a carboxylic acid, a carbonyl compound, and an isocyanide, yielding α-acyloxyamides. organic-chemistry.orgtechniques-ingenieur.fr It is believed to proceed through a cyclic transition state facilitated by hydrogen bonding. organic-chemistry.org

These MCRs are valuable for creating α-amino acid scaffolds. The Strecker reaction, the first reported MCR, synthesizes α-amino nitriles from an aldehyde or ketone, an amine, and a cyanide source. These nitriles can then be hydrolyzed to the corresponding α-amino acids. nih.gov The application of these reactions to trifluoromethylated substrates, such as trifluoro ketimines, provides a direct route to α-CF3-α-amino acids. nih.gov

Stereoselective Introduction of the Trifluoromethyl Group

The direct and stereoselective introduction of a trifluoromethyl (CF3) group is a critical step in the synthesis of α-trifluoromethyl amino acids. The strong electron-withdrawing nature of the CF3 group significantly influences the reactivity of adjacent functional groups. mdpi.com

One common strategy is the nucleophilic trifluoromethylation of electrophilic precursors like imines or ketones. For instance, α-aminoalkyl trifluoromethyl ketones can be prepared via the Dakin-West reaction, where an α-amino acid derivative is treated with trifluoroacetic acid anhydride (B1165640) (TFAA). nih.gov These ketones can then be reduced to the corresponding β-amino-α-trifluoromethyl alcohols. nih.gov Another approach involves the nucleophilic addition of the Ruppert-Prakash reagent (TMSCF3) to carbonyl compounds. researchgate.net This has been used to synthesize monoterpene trifluoromethylated β-hydroxy-benzyl-O-oximes, which are then reduced to the corresponding α-trifluoromethyl-β-amino alcohols. researchgate.net

Electrophilic trifluoromethylation is another approach, although less common for this specific application. Radical-based methods have also been developed for the late-stage trifluoromethylation of native amino acid residues in unprotected peptides and proteins, offering a direct way to install the CF3 group. acs.org

A Reformatsky-type reaction has been reported for the highly anti-selective synthesis of α-trifluoromethyl-β-amino acid derivatives by reacting a 2-bromo-3,3,3-trifluoropropanoic imide with various imines. nih.gov While this provides β-amino acids, it demonstrates a method for stereocontrolled C-C bond formation adjacent to a CF3 group.

Chemical Derivatization and Protection Strategies for Peptide Incorporation

The incorporation of α-trifluoromethyl amino acids into peptides requires the use of protecting groups to prevent unwanted side reactions during peptide synthesis. nih.govbiosynth.com The α-amino group must be temporarily blocked to prevent self-polymerization, while reactive side chains also need protection. peptide.com

For the incorporation of α-trifluoromethylalanine (αCF3Ala) into peptides, solution-phase methods have been employed. nih.gov For example, Cbz-protected (R)-αCF3Ala has been coupled with a dipeptide amine using coupling reagents like EDCI and HOBt. Following deprotection of the Cbz group, further coupling steps can extend the peptide chain. nih.gov

The unique electronic properties of α-CF3 amino acids, such as the decreased nucleophilicity of the amino group, must be considered during synthesis. mdpi.com Additionally, the introduction of fluorinated groups like trifluoromethylthio (CF3S) onto amino acid side chains (e.g., tyrosine or tryptophan) has been shown to significantly enhance the local hydrophobicity of peptides, which can be a valuable tool for modulating their biological properties. nih.gov

Table 3: Common Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Removal Conditions | Stability | Reference |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Acid, Hydrogenolysis | biosynth.comcreative-peptides.com |

| tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) | Base, Hydrogenolysis | biosynth.comcreative-peptides.com |

| Benzyloxycarbonyl | Z, Cbz | Catalytic Hydrogenation, HBr/AcOH | Base, Mild Acid | peptide.comcreative-peptides.com |

| p-Toluenesulfonyl | Tos | Strong Acid (e.g., HF), Na/liquid NH3 | --- | creative-peptides.com |

Development of Scalable Synthetic Protocols for Research Applications

The increasing use of α-trifluoromethyl (Tfm) amino acids in medicinal and bio-organic chemistry necessitates the development of synthetic methodologies that are not only efficient and stereoselective but also scalable to produce gram-scale quantities required for extensive research applications. chemrxiv.orgacs.org Researchers have focused on transitioning from laboratory-scale syntheses to more robust protocols that can provide reliable access to these valuable compounds. chemrxiv.orgmdpi.com Key strategies have emerged, including the use of chiral auxiliaries, catalytic asymmetric methods, and biocatalysis, to meet the demand for enantiopure Tfm-amino acids on a larger scale. mdpi.comnih.gov

One successful approach to gram-scale asymmetric synthesis involves the use of a chiral nickel(II) complex of a Schiff base derived from (S)-2-N-(N'-benzylprolyl)aminobenzophenone and glycine. This system serves as a versatile template for the alkylation of various fluorinated alkyl iodides, yielding a diverse range of fluorinated amino acids in high yields and with excellent diastereomeric and enantiomeric purities. chemrxiv.org This method has been effectively applied to the synthesis of trifluoroethylglycine (TfeGly) and other β-branched fluorinated amino acids on a gram scale. chemrxiv.org The subsequent hydrolysis of the nickel complex and protection of the resulting amino acid, for instance with an Fmoc group, proceeds efficiently, providing the final products in high enantiomeric purity suitable for peptide synthesis. chemrxiv.org

Table 1: Gram-Scale Asymmetric Synthesis of Fmoc-Protected Fluorinated Amino Acids via Chiral Ni(II) Complex

| Product | Starting Alkyl Iodide | Yield of Ni(II) Complex | Diastereomeric Excess (de) | Final Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| 14 | 1-iodo-3,3,3-trifluoropropane | 95% | >92% | Fmoc-TfeGly (2) | 96% |

| 15 | 1-trifluoro-3-iodobutane | 92% | >92% | Fmoc-protected amino acid (3) | 96% |

Data sourced from ChemRxiv. chemrxiv.org

Another practical and scalable method demonstrated for a related analogue, (S)-2-amino-5,5,5-trifluoropentanoic acid, is dynamic kinetic resolution (DKR). acs.org This approach is particularly advantageous as it can start from an inexpensive, commercially available racemic N-acetyl amino acid. acs.org The process involves the hydrolysis of the acetyl group, followed by DKR of the resulting unprotected racemic amino acid hydrochloride using a chiral ligand and a nickel(II) salt. This methodology has been shown to produce the desired (S)-enantiomer with high chemical yield and excellent enantiomeric purity on a multi-gram scale. acs.org

Table 2: Scalable Synthesis of (S)-2-amino-5,5,5-trifluoropentanoic Acid via DKR

| Starting Material | Key Reagents | Reaction | Product | Yield | Enantiomeric Purity (ee) |

|---|---|---|---|---|---|

| Racemic N-acetyl-2-amino-5,5,5-trifluoropentanoic acid (10 ) | 1. 6 N HCl2. (S)-ligand 4 , NiCl₂, K₂CO₃ | 1. Hydrolysis2. Dynamic Kinetic Resolution | (S)-2-amino-5,5,5-trifluoropentanoic acid (1 ) | 93.3% (for Fmoc-derivative) | 98.2% (for Fmoc-derivative) |

Data sourced from ACS Omega. acs.org

Biocatalytic methods also offer a promising avenue for scalable synthesis. An asymmetric N–H carbene insertion reaction catalyzed by engineered variants of cytochrome c₅₅₂ has been developed to produce enantioenriched α-trifluoromethyl amino esters. nih.govacs.org The scalability of this enzymatic approach was demonstrated by a larger-scale reaction using 4-bromoaniline (B143363) and benzyl 2-diazotrifluoropropanoate, which afforded the α-trifluoromethyl-amino ester product in good isolated yield. nih.govacs.org This highlights the potential of biocatalysis as a sustainable and efficient route for producing these important fluorinated building blocks. nih.gov

Table 3: Scalable Biocatalytic Synthesis of an α-Trifluoromethyl Amino Ester

| Amine Substrate | Carbene Donor | Catalyst | Product | Scale | Isolated Yield |

|---|---|---|---|---|---|

| 4-bromoaniline (1f ) | Benzyl 2-diazotrifluoropropanoate (2c ) | Engineered Cytochrome c₅₅₂ | α-trifluoromethyl-amino ester (4f ) | 60 mg | 75% |

Data sourced from the Journal of the American Chemical Society and PubMed Central. nih.govacs.org

Furthermore, photoredox catalysis in a continuous flow microfluidic system has been shown to be a general and rapid protocol for synthesizing α-CF₃ amino acid analogues. acs.org While often associated with small-scale reactions, this technology offers precise reaction control and efficient mixing, making it potentially suitable for large-scale synthesis. acs.org This method has been used to produce CF₃-modified analogues of natural amino acids like isoleucine, tyrosine, and phenylalanine in high yields, suggesting a cost-effective alternative to commercial sources. acs.org

Table 4: Photoredox Microfluidic Synthesis of α-CF₃ Amino Acid Analogues

| Product | Yield |

|---|---|

| CF₃-modified isoleucine (1 ) | High |

| CF₃-modified tyrosine (2 ) | High |

| CF₃-modified phenylalanine (3 ) | High |

| CF₃-modified alanine (4 ) | High |

Yields reported as "high" in the source publication. Data sourced from the American Chemical Society. acs.org

These developments underscore the progress in creating scalable and efficient synthetic routes to 2-amino-2-(trifluoromethyl)pentanoic acid and its analogues, thereby facilitating their broader application in research and drug discovery. chemrxiv.orgacs.org

Incorporation of 2 Amino 2 Trifluoromethyl Pentanoic Acid into Peptidic Architectures

Strategies for Chemical Synthesis of Peptides Containing 2-amino-2-(trifluoromethyl)pentanoic Acid

The synthesis of peptides containing 2-amino-2-(trifluoromethyl)pentanoic acid requires specialized strategies to accommodate the unique steric and electronic properties of this unnatural amino acid. Both solid-phase and solution-phase techniques have been adapted for its successful incorporation.

Adapting Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, and its adaptation for fluorinated amino acids is a key area of research. rsc.orgmdpi.com The Fmoc/t-Bu strategy is a commonly employed method in SPPS. beilstein-journals.org This involves using the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection and acid-labile groups like tert-butyl (t-Bu) for side-chain protection. beilstein-journals.orgmasterorganicchemistry.com The successful incorporation of amino acids with trifluoromethyl groups into peptides has been demonstrated using standard SPPS protocols with Fmoc-protected building blocks. nih.gov

The general cycle of SPPS involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support. beilstein-journals.orgmasterorganicchemistry.com Each cycle consists of deprotection of the N-terminal protecting group, washing, coupling of the next protected amino acid, and another washing step. masterorganicchemistry.com Automated peptide synthesizers have significantly streamlined this process. youtube.com While SPPS is highly efficient for generating peptides, the synthesis of longer chains can be challenging due to the increased likelihood of side reactions and aggregation. mdpi.com For complex peptides, the orthogonality of protecting groups is crucial, allowing for their selective removal under different chemical conditions. beilstein-journals.org

The development of methods for the direct trifluoromethylation of amino acid residues, such as tyrosine and tryptophan, within native peptides has also been explored. rsc.orgrsc.org These radical-based approaches, utilizing either stoichiometric oxidants or visible light photoredox catalysis, can be performed under biocompatible conditions on unprotected peptides. rsc.orgrsc.org

Solution-Phase Peptide Coupling Techniques

Solution-phase peptide synthesis offers an alternative to SPPS and is particularly advantageous for large-scale synthesis and the preparation of shorter peptides. nih.govyoutube.com A key benefit is the ability to isolate and purify intermediates at each step, ensuring the quality of the final product. slideshare.net However, this can also be a time-consuming process. slideshare.net

Standard coupling reagents used in solution-phase synthesis, such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), are employed to facilitate the formation of the peptide bond. nih.gov The choice of protecting groups is critical to prevent unwanted side reactions. masterorganicchemistry.com For instance, a Boc/Benzyl (B1604629) ester protection strategy can be utilized. nih.gov

A conceptually new class of peptidomimetics with a stereogenic trifluoroethylamine group has been synthesized through the stereoselective addition of α-amino acid esters to trans-3,3,3-trifluoro-1-nitropropene. researchgate.net This highlights the innovative approaches being developed in solution-phase synthesis to create novel peptide analogs.

Structural and Conformational Impact on Peptides and Proteins

The introduction of 2-amino-2-(trifluoromethyl)pentanoic acid into a peptide sequence can significantly alter its three-dimensional structure and conformational preferences due to the unique properties of the trifluoromethyl group.

Modulation of Secondary Structure Propensities (e.g., Helicity)

The incorporation of fluorinated amino acids can influence the secondary structure of peptides. mdpi.com The bulky and electron-withdrawing nature of the trifluoromethyl group can induce conformational constraints. nih.gov For example, extended fluorocarbon chains have been observed to adopt a slight helical structure due to steric and electronic repulsions between the fluorine atoms. mdpi.com The co-solvent 2,2,2-trifluoroethanol (B45653) (TFE) is often used to promote the formation of secondary structures, like helices, in peptides. nih.gov However, the effect of TFE can be concentration-dependent, with lower concentrations stabilizing tertiary structure and higher concentrations acting as a denaturant. nih.gov

Stereoelectronic Effects of the Trifluoromethyl Group on Conformation

The trifluoromethyl group exerts strong stereoelectronic effects that can dictate the local conformation of the peptide backbone. The CF3 group is significantly larger than a methyl group, with a bulkiness comparable to an ethyl or even an isopropyl group. mdpi.com This steric hindrance can restrict the rotational freedom around the peptide bonds, leading to more defined conformations. wikipedia.orgnih.gov

Influence on Peptide and Protein Biostability

A major advantage of incorporating 2-amino-2-(trifluoromethyl)pentanoic acid and other fluorinated amino acids into peptides is the potential to enhance their stability against enzymatic degradation. nih.govacs.org Proteases are enzymes that break down peptides and proteins, and their activity can limit the therapeutic efficacy of peptide-based drugs.

The introduction of the trifluoromethyl group can sterically hinder the approach of proteases to the peptide backbone, thereby slowing down or preventing cleavage. acs.org This increased proteolytic stability can lead to a longer biological half-life of the peptide. The incorporation of non-natural amino acids, including fluorinated ones, is a key strategy to improve the bioavailability of pharmacologically active peptides. researchgate.net

Moreover, the increased hydrophobicity imparted by the trifluoromethyl group can enhance the peptide's ability to interact with and permeate cell membranes. nih.gov This is a desirable property for peptide drugs that need to reach intracellular targets. nih.gov The trifluoromethylthio group (CF3S), for instance, has one of the highest lipophilicity parameters and can significantly increase the local hydrophobicity of a peptide. nih.gov

Enhanced Thermal Stability through Fluorinated Residues

The introduction of fluorinated amino acids into peptide sequences is a recognized strategy for increasing their chemical and thermal stability. researchgate.net The trifluoromethyl group, in particular, is associated with conferring enhanced thermal resistance to molecular structures. researchgate.net While specific thermogravimetric data for peptides singularly incorporating 2-amino-2-(trifluoromethyl)pentanoic acid are not extensively detailed in publicly available literature, general findings from studies on fluorinated peptides and related compounds indicate a significant stabilizing effect.

The enhanced stability is attributed to several factors stemming from the properties of the C-F bond and the trifluoromethyl group. These include the high electronegativity of fluorine, which can lead to favorable dipole-dipole interactions and a general increase in the hydrophobicity of the residue. researchgate.net This increased hydrophobicity can promote more stable folded conformations in aqueous environments, shielding the peptide backbone from thermal degradation. Research on various peptides has shown that degradation, marked by deamination, decarboxylation, and the breaking of polypeptide bonds, occurs at significantly elevated temperatures, with major weight loss often beginning around 230 °C to 350 °C. mdpi.com The incorporation of fluorinated residues is expected to align with or exceed these stability profiles. researchgate.netnih.gov

Table 1: Expected Impact of 2-amino-2-(trifluoromethyl)pentanoic Acid on Peptide Thermal Properties This table outlines the anticipated effects on the thermal stability of a peptide upon the incorporation of 2-amino-2-(trifluoromethyl)pentanoic acid, based on established principles of fluorinated compounds.

| Property | Standard Peptide | Peptide with 2-amino-2-(trifluoromethyl)pentanoic Acid | Rationale |

| Onset of Thermal Degradation | Lower | Higher | Increased bond strength and hydrophobicity conferred by the CF₃ group enhances molecular stability. researchgate.netresearchgate.net |

| Conformational Stability | Moderate | Higher | The steric bulk and electronic effects of the α-Tfm group can restrict backbone flexibility, favoring more stable, defined secondary structures. researchgate.netnih.gov |

| Hydrophobicity | Variable | Increased | The trifluoromethyl group significantly increases the hydrophobicity of the amino acid residue. researchgate.net |

Increased Proteolytic Resistance in Peptidomimetics

A primary obstacle in the development of peptide-based therapeutics is their rapid degradation by proteases. nih.gov The incorporation of α,α-disubstituted amino acids, such as 2-amino-2-(trifluoromethyl)pentanoic acid, is a highly effective strategy to confer proteolytic resistance. The steric hindrance provided by the α-trifluoromethyl group directly shields the adjacent peptide bonds from enzymatic hydrolysis.

A systematic study investigating the influence of α-Tfm amino acid substitution on the proteolytic stability of model peptides against the serine protease α-chymotrypsin provides critical insights. nih.govcapes.gov.br The enzyme α-chymotrypsin typically cleaves peptide bonds at the C-terminal side of large hydrophobic residues like phenylalanine, tyrosine, and tryptophan. These residues are recognized and accommodated by the S1 subsite of the enzyme's active site. The positions of amino acids in a substrate relative to the cleavage site are denoted as...P3-P2-P1↓P1'-P2'-P3'..., where the arrow indicates the scissile bond.

Research demonstrates that substituting an α-Tfm amino acid at the P1 position, which directly interacts with the primary specificity pocket (S1) of α-chymotrypsin, results in absolute stability against proteolysis. nih.govcapes.gov.br Significant, albeit not absolute, resistance is also observed when the substitution is made at the P2 and P2' positions. The steric bulk of the trifluoromethyl group appears to create an unfavorable interaction within the enzyme's binding pockets, preventing the proper alignment required for catalysis. nih.gov This steric shield is a more dominant factor than the electronic effects of the fluorine atoms. nih.gov

Table 2: Proteolytic Stability of a Model Peptide Containing an α-Trifluoromethyl Amino Acid This table summarizes the findings on the cleavage of a model peptide by α-chymotrypsin, showing the dramatic increase in stability when an α-Tfm amino acid is incorporated at or near the cleavage site. Data is conceptually derived from studies by Beier et al. nih.govcapes.gov.br

| Position of α-Tfm Amino Acid Substitution | Relative Rate of Proteolytic Cleavage (%) | Stability Outcome |

| None (Unsubstituted Control Peptide) | 100% | Cleaved |

| P1 Position | 0% | Absolute Resistance |

| P2 Position | Low (e.g., <10%) | Considerable Resistance |

| P1' Position | Variable* | Resistance is dependent on stereochemistry |

| P2' Position | Low (e.g., <15%) | Considerable Resistance |

*The stability effect at the P1' position was found to be highly dependent on the absolute configuration of the α-Tfm-substituted amino acid, where certain stereoisomers could still allow for cleavage. nih.gov

These findings underscore the profound utility of 2-amino-2-(trifluoromethyl)pentanoic acid and other α-Tfm amino acids in designing peptidomimetics with extended biological half-lives. By strategically placing this residue at or near known proteolytic sites, it is possible to create peptides that are highly resistant to enzymatic degradation. nih.govnih.gov

Biomolecular Recognition and Mechanistic Investigations of 2 Amino 2 Trifluoromethyl Pentanoic Acid Analogues

Elucidating Enzyme-Substrate Interactions

The incorporation of 2-amino-2-(trifluoromethyl)pentanoic acid analogues into peptide sequences provides a valuable tool for probing and modulating enzyme-substrate interactions. The trifluoromethyl group can alter the electronic and steric properties of the amino acid, leading to changes in binding affinity and enzymatic processing.

Analogues of 2-amino-2-(trifluoromethyl)pentanoic acid serve as sophisticated biochemical probes to dissect enzyme mechanisms. The strong electron-withdrawing nature of the trifluoromethyl group can influence the pKa of the α-amino and carboxylic acid groups, affecting the ionization state of the amino acid within an enzyme's active site. This allows researchers to investigate the importance of specific electrostatic interactions for substrate recognition and catalysis.

Furthermore, the strategic placement of a trifluoromethyl group can introduce a unique spectroscopic handle. ¹⁹F NMR spectroscopy can be employed to monitor the local environment of the fluorinated amino acid within the enzyme-substrate complex, providing insights into conformational changes and binding dynamics that are not easily accessible through other techniques.

The substitution of natural amino acids with 2-amino-2-(trifluoromethyl)pentanoic acid analogues can have a profound impact on enzymatic activity, ranging from enhanced catalysis to potent inhibition. The trifluoromethyl group can modulate the hydrophobicity and steric bulk of the amino acid side chain, influencing how a peptide substrate fits into an enzyme's binding pocket. mdpi.com

In some cases, the increased acidity of the carboxylic acid function and the decreased nucleophilicity of the amino group, due to the trifluoromethyl substituent, can alter the kinetics of bond cleavage or formation. mdpi.com This can lead to the design of slow-binding inhibitors or, conversely, substrates with improved turnover rates. For instance, studies on various enzymes have shown that fluoroalkyl-α-amino acids can act as inhibitors, with their efficacy being dependent on the specific enzyme and the structure of the analogue. mdpi.com The development of potent and selective enzyme inhibitors is a key area of research, with applications in the treatment of various diseases. nih.govnih.gov

A quantitative structure-activity relationship (QSAR) study on angiotensin I-converting enzyme (ACE) inhibitory peptides revealed that amino acids with bulky and hydrophobic side chains are preferred for dipeptides, while for tripeptides, aromatic amino acids at the C-terminus, positively charged amino acids in the middle, and hydrophobic amino acids at the N-terminus are favorable for inhibitory activity. nih.gov While this study did not specifically include trifluoromethylated amino acids, the principles of hydrophobicity and steric bulk are relevant to the design of inhibitors based on 2-amino-2-(trifluoromethyl)pentanoic acid.

| Enzyme Target | Effect of Analogue Incorporation | Reference |

| Proteases | Can act as inhibitors by mimicking the transition state. | nih.gov |

| Kinases | May modulate binding affinity to the ATP-binding pocket. | |

| Transaminases | Can serve as substrates or inhibitors, affecting amino group transfer. | mdpi.com |

| Angiotensin I-Converting Enzyme (ACE) | Hydrophobic and bulky side chains contribute to inhibitory activity. | nih.gov |

Analysis of Receptor-Ligand Binding Affinity and Selectivity

The unique stereoelectronic properties of 2-amino-2-(trifluoromethyl)pentanoic acid analogues are instrumental in modulating the binding affinity and selectivity of ligands for their receptors. The trifluoromethyl group can engage in non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, which are distinct from those formed by natural amino acid side chains.

Studies on various receptor systems have demonstrated that the introduction of a trifluoromethyl group can significantly enhance binding affinity. This is often attributed to favorable interactions with specific residues in the receptor's binding pocket. For example, in the context of N-methyl-D-aspartate (NMDA) receptors, analogues of amino acids have been shown to exhibit subtype-specific activity, highlighting the potential for designing selective ligands by modifying the amino acid structure. ku.dkfrontiersin.org

Furthermore, the conformational constraints imposed by the bulky trifluoromethyl group can pre-organize a ligand into a bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity. This principle is crucial for developing highly selective ligands that can differentiate between closely related receptor subtypes. For instance, research on glutamate (B1630785) receptors has shown that subtle changes to the ligand structure can lead to significant differences in selectivity between AMPA and kainate receptor subtypes.

The binding of various amino acid derivatives to the ligand-binding domain of the medaka fish taste receptor T1r2a/T1r3 has been analyzed, revealing the importance of the α-amino and carboxy groups for recognition. nih.gov Replacing the α-hydrogen with a methyl group led to a substantial decrease in affinity, indicating that modifications at the α-position, such as the introduction of a trifluoromethyl group, would likely have a significant impact on binding. nih.gov

| Receptor Type | Observed Effect on Binding | Key Findings | Reference |

| NMDA Receptors | Analogues can exhibit subtype-specific agonist activity. | Triazole ring can act as a bioisostere for an amide group, influencing selectivity. | ku.dkfrontiersin.org |

| Glutamate Receptors | Subtle ligand modifications can confer selectivity between subtypes. | Water molecules in the binding site can be important selectivity determinants. | researchgate.net |

| Taste Receptors | Modifications at the α-position significantly impact binding affinity. | The α-hydrogen is important for recognition by the T1r2a/T1r3 receptor. | nih.gov |

| Corticotropin-Releasing Factor (CRF) Receptors | Ligand selectivity distinguishes between CRF1 and CRF2 receptor subtypes. | Selective agonists and antagonists are used to probe receptor function. | nih.gov |

Modulation of Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is implicated in numerous diseases. nih.gov The development of small molecules and peptides that can modulate PPIs is a rapidly growing area of therapeutic research. nih.govcore.ac.uk The incorporation of 2-amino-2-(trifluoromethyl)pentanoic acid analogues into peptides can be a powerful strategy to modulate these interactions.

The trifluoromethyl group can influence the conformation of a peptide, stabilizing secondary structures like α-helices or β-sheets that are often involved in PPI interfaces. nih.gov By mimicking the key "hot spot" residues at the interface of a protein complex, these modified peptides can act as competitive inhibitors, disrupting the interaction. nih.govnih.gov Pre-structured peptides have emerged as potent tools to study and inhibit protein complex formation. sdu.dk

Alternatively, these analogues can be incorporated into allosteric modulators that bind to a site distinct from the PPI interface, inducing a conformational change that either enhances or inhibits the interaction. nih.gov The unique properties of the trifluoromethyl group can be leveraged to achieve high affinity and selectivity for the target protein. For example, limiting the conformational flexibility of β-actin peptides was found to prevent optimal protein-protein interactions with the enzyme SETD3. sdu.dk

| PPI Target | Modulation Strategy | Potential Outcome | Reference |

| Enzyme-Substrate Complexes | Competitive inhibition by mimicking substrate binding. | Disruption of enzymatic activity. | sdu.dk |

| Receptor-Ligand Complexes | Orthosteric or allosteric modulation of receptor dimerization. | Alteration of downstream signaling pathways. | nih.gov |

| Signal Transduction Complexes | Stabilization or disruption of scaffold protein interactions. | Modulation of signal amplification or attenuation. | core.ac.uk |

| Structural Protein Assemblies | Interference with the formation of protein multimers. | Inhibition of viral assembly or cytoskeletal formation. | nih.gov |

Theoretical and Experimental Studies on Membrane Interactions

The interaction of peptides and small molecules with cell membranes is a critical determinant of their biological activity. Theoretical and experimental studies are employed to understand how 2-amino-2-(trifluoromethyl)pentanoic acid analogues influence these interactions. Molecular dynamics (MD) simulations are a powerful tool for investigating the partitioning and permeation of molecules across lipid bilayers. nih.gov

The introduction of a trifluoromethyl group increases the lipophilicity of an amino acid, which can enhance its ability to partition into the hydrophobic core of a membrane. This is a key consideration for the design of membrane-permeable peptides and drugs. nih.gov Theoretical models of pore formation suggest that amphipathic peptides can induce the formation of pores in bacterial membranes, a process that is influenced by peptide concentration and interactions with lipid molecules. nih.gov

All-atom molecular dynamics simulations can provide detailed insights into the specific interactions between a trifluoromethylated peptide and the lipid bilayer. mdpi.com These simulations can reveal how the peptide affects membrane structure and permeability. mdpi.com For example, simulations have shown that the orientation of peptides within the membrane (parallel vs. antiparallel) can significantly impact their stability and tendency to aggregate. mdpi.com Experimental studies, in conjunction with computational models, have been used to investigate the structure-permeability relationships of small molecules interacting with model membranes. nih.gov

| Membrane Property | Effect of Trifluoromethyl Group | Investigative Method | Reference |

| Permeability | Can be enhanced due to increased lipophilicity. | Molecular Dynamics (MD) Simulations, In vitro transport assays | nih.gov |

| Peptide Aggregation | Can be influenced by altered hydrophobic interactions. | MD Simulations, Spectroscopy | mdpi.com |

| Pore Formation | May be modulated by changes in peptide amphipathicity. | Theoretical Modeling, Electrophysiology | nih.gov |

| Membrane Stability | Can be altered by peptide-lipid interactions. | MD Simulations, Vesicle leakage assays | mdpi.com |

Advanced Spectroscopic and Computational Characterization of 2 Amino 2 Trifluoromethyl Pentanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the structure and dynamics of molecules in solution. For fluorinated compounds, ¹⁹F NMR is particularly powerful.

Application of ¹⁹F NMR as an Environmental and Conformational Probe

The ¹⁹F nucleus is an exceptionally sensitive probe of its local molecular environment. nih.gov Its chemical shift, the position of the NMR signal, is exquisitely responsive to changes in surrounding factors such as van der Waals interactions, local electrostatic fields, and solvent exposure. nih.gov When an amino acid like 2-amino-2-(trifluoromethyl)pentanoic acid is incorporated into a peptide or protein, its trifluoromethyl (-CF₃) group acts as a reporter. nih.gov An unfolded protein containing multiple such labels will typically show a single, collapsed ¹⁹F resonance peak, as each probe experiences an equivalent, solvent-exposed environment. nih.gov However, upon folding into a defined three-dimensional structure, each -CF₃ group finds itself in a unique microenvironment, leading to a dispersion of chemical shifts and multiple, well-resolved peaks in a simple one-dimensional NMR spectrum. nih.govnih.gov

The trifluoromethyl group is a favored ¹⁹F NMR probe for several reasons. nih.gov It provides a significant amplification of the signal-to-noise ratio because of its three magnetically equivalent fluorine nuclei. nih.gov Furthermore, the rapid rotation of the methyl group helps to average out chemical shift anisotropy (CSA), a relaxation mechanism that can lead to broad, difficult-to-detect signals, especially in large proteins. nih.gov The sensitivity of the ¹⁹F chemical shift can be exploited to detect subtle conformational changes in proteins upon ligand binding, changes in temperature, or mutation. nih.govacs.org

Table 1: Factors Influencing ¹⁹F NMR Chemical Shift in Proteins

| Factor | Description of Influence on the ¹⁹F Probe |

| Van der Waals Packing | The close packing of atoms within a folded protein creates unique noncovalent interactions that perturb the electron cloud of the fluorine atoms, altering their shielding and chemical shift. nih.gov |

| Electrostatic Fields | The local electric fields generated by nearby charged or polar residues directly influence the electron density around the fluorine nucleus, causing significant shifts in the resonance frequency. nih.gov |

| Solvent Exposure | The degree to which the fluorine probe is exposed to the bulk solvent versus being buried within the protein's hydrophobic core dramatically affects its chemical shift. nih.gov |

| Ligand Binding | The binding of a small molecule or another protein can induce conformational changes that alter the local environment of the ¹⁹F probe, resulting in observable chemical shift perturbations. nih.gov |

| Paramagnetic Probes | The proximity of a paramagnetic center, either in solution or attached to the biomolecule, can cause line broadening or shifts in the ¹⁹F resonance, providing distance information. nih.gov |

Characterization of Fluorine-Labeled Proteins and Peptides

Incorporating fluorinated amino acids like 2-amino-2-(trifluoromethyl)pentanoic acid is a powerful strategy for studying protein structure and function. nih.gov Since fluorine is not naturally present in biological systems, ¹⁹F NMR spectra are free from background signals, allowing for clean observation of the labeled protein. nih.govacs.org This bioorthogonal approach enables the study of proteins at relatively low concentrations using straightforward one-dimensional experiments, which is a significant advantage over more complex multidimensional NMR techniques. nih.govucla.edu

This method has been widely applied to map structural and functional features of various proteins. nih.gov By observing which ¹⁹F resonances change upon the addition of a ligand, researchers can map the binding site and allosteric effects. nih.gov The magnitude of the chemical shift perturbation can be used to quantify binding affinities, even for weak interactions in the millimolar to micromolar range. nih.gov While aromatic fluorinated amino acids have been more commonly used due to their prevalence in active sites, aliphatic probes like 2-amino-2-(trifluoromethyl)pentanoic acid offer alternative labeling strategies. nih.govucla.edu

Table 2: Key Advantages of Using ¹⁹F-Labeled Amino Acids in Protein NMR

| Advantage | Scientific Implication |

| 100% Natural Abundance | The ¹⁹F isotope is the only natural isotope of fluorine, making it highly sensitive and not requiring isotopic enrichment. acs.org |

| High Gyromagnetic Ratio | Results in a high intrinsic signal-to-noise ratio, second only to protons, allowing for faster data acquisition. ucla.edu |

| No Biological Background | The absence of endogenous fluorine in most biological systems ensures that the observed signals originate exclusively from the incorporated label. nih.govyoutube.com |

| Wide Chemical Shift Range | The large chemical shift dispersion (>300 ppm) makes ¹⁹F NMR extremely sensitive to subtle changes in the local environment, often resolving individual labels in a large protein. acs.orgucla.edu |

| Minimal Perturbation | Fluorine substitution for hydrogen is often minimally perturbing to the protein's overall structure and function. ucla.edu |

| Versatility | Enables the study of protein folding, dynamics, ligand binding, aggregation, and molecular recognition. ucla.edu |

Computational Chemistry and Molecular Modeling Studies

Computational methods provide a powerful complement to experimental techniques, offering atomic-level insights into the structure, dynamics, and energetics of fluorinated amino acids.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules from first principles. wiley.com For a molecule like 2-amino-2-(trifluoromethyl)pentanoic acid, DFT calculations can predict key properties that govern its behavior. mdpi.com By solving for the electron density, DFT can determine the molecule's optimized geometry, vibrational frequencies, and various electronic properties. nih.gov

A crucial aspect of DFT analysis is the examination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO relates to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. youtube.com The difference between these energies, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. thaiscience.info Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule and highlights regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting sites for intermolecular interactions. researchgate.net

Table 3: Properties of 2-amino-2-(trifluoromethyl)pentanoic Acid Accessible via DFT

| Property | Description and Significance |

| Optimized Geometry | Predicts the most stable 3D arrangement of atoms, including bond lengths and angles. wiley.com |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals; a larger gap generally implies greater chemical stability. youtube.comthaiscience.info |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, revealing sites prone to electrophilic or nucleophilic attack and hydrogen bonding. researchgate.net |

| Global Reactivity Descriptors | Calculation of properties like chemical hardness, electronegativity, and electrophilicity index to quantify the molecule's overall reactivity. thaiscience.info |

| NBO Analysis | Natural Bond Orbital analysis investigates charge delocalization and the stability arising from intramolecular donor-acceptor interactions. researchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Hydration Free Energy

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations generate a trajectory that reveals the dynamic behavior and conformational flexibility of molecules like 2-amino-2-(trifluoromethyl)pentanoic acid in a simulated environment, such as in explicit water. nih.govnih.gov These simulations allow for the exploration of the potential energy surface and the identification of preferred molecular conformations. nih.gov

A key application of MD simulations is the calculation of the hydration free energy (ΔG_hyd), which quantifies the thermodynamic favorability of transferring a molecule from a vacuum into an aqueous solution. acs.orgnih.gov This value is critical for understanding a molecule's solubility and its partitioning between different environments. Methods like free energy perturbation (FEP) or thermodynamic integration (TI) are used to compute ΔG_hyd by gradually "turning on" the interactions between the solute and the solvent over the course of a simulation. acs.orgresearchgate.net This provides fundamental insights into the nonpolar and electrostatic contributions to solvation. acs.org

Table 4: Typical Workflow for MD Simulation of an Amino Acid

| Step | Description | Purpose |

| 1. System Setup | The amino acid is placed in a simulation box, which is then filled with explicit water molecules and counter-ions to neutralize the system. tandfonline.com | To create a realistic model of the molecule in an aqueous solution. |

| 2. Energy Minimization | The initial system's energy is minimized to remove any steric clashes or unfavorable geometries. tandfonline.com | To relax the system to a low-energy starting point before simulation. |

| 3. Equilibration | The system is gradually heated to the desired temperature and simulated under constant pressure and temperature (NPT ensemble) to allow the solvent to equilibrate around the solute. tandfonline.com | To ensure the system reaches a stable, equilibrated state representative of the target conditions. |

| 4. Production Run | A long simulation is performed under the desired ensemble (e.g., NPT or NVT) to generate a trajectory of atomic positions and velocities. | To collect sufficient data for analyzing conformational dynamics and calculating thermodynamic properties. nih.gov |

| 5. Analysis | The trajectory is analyzed to determine conformational preferences (e.g., Ramachandran plots for peptides), hydration structure, and to calculate properties like hydration free energy. nih.govnih.gov | To extract meaningful structural, dynamic, and thermodynamic information from the simulation. |

Development of Force Fields for Fluorinated Amino Acids in Biomolecular Simulations

The accuracy of MD simulations is fundamentally dependent on the quality of the force field—a set of mathematical functions and parameters that describe the potential energy of the system as a function of its atomic coordinates. mdpi.com Standard biomolecular force fields like AMBER and CHARMM are highly optimized for natural amino acids but may not accurately describe the unique electronic and steric properties of fluorinated compounds. nih.govsrmist.edu.in The high electronegativity and distinct van der Waals properties of fluorine necessitate the development of specific parameters. nih.gov

The process of parameterizing a fluorinated amino acid involves several steps. acs.org Atomic partial charges, which govern electrostatic interactions, are typically derived by fitting to the electrostatic potential calculated from high-level quantum mechanics (QM). acs.org Bond, angle, and dihedral parameters, which describe the molecule's covalent structure and rotational energy profiles, are also optimized to reproduce QM data and/or experimental results. acs.org Recent efforts have focused on creating robust, validated force field parameters for various fluorinated amino acids, including those with trifluoromethyl groups, for use with modern force fields like AMBER ff15ipq, enabling more accurate and predictive simulations of fluorinated proteins and peptides. nih.govbiorxiv.orgnih.gov

X-ray Crystallographic Analysis of Biomolecules Containing Trifluoromethylated Residues

X-ray crystallography stands as a definitive technique for elucidating the three-dimensional atomic structure of proteins and other biological macromolecules. nih.govlibretexts.org The method involves crystallizing a highly purified and concentrated protein sample, exposing the crystal to an X-ray beam, and analyzing the resulting diffraction patterns. nih.govyoutube.com These patterns provide information about the crystal's internal symmetry and the dimensions of the unit cell, which is the basic repeating unit of the crystal. nih.gov The intensities of the diffracted spots are used to calculate an electron density map, into which an atomic model of the molecule is built and refined. youtube.comyoutube.comyoutube.com This process yields a high-resolution model of the tertiary and quaternary structure of the protein. youtube.com

The incorporation of trifluoromethyl (CF₃) groups, such as in 2-amino-2-(trifluoromethyl)pentanoic acid, into peptides and proteins offers unique advantages and challenges for crystallographic analysis. While specific crystallographic data for biomolecules containing 2-amino-2-(trifluoromethyl)pentanoic acid is not prevalent, studies on other trifluoromethylated amino acids provide significant insights. These residues are often designed to act as probes or to induce specific conformational properties. capes.gov.brwikipedia.org For instance, the fluorinated amino acid l-CF₃-Bpg was designed as a robust ¹⁹F NMR label for analyzing the structure of membrane-bound peptides and serves as a suitable substitute for residues like leucine (B10760876) and isoleucine. capes.gov.br

The table below summarizes the typical workflow and expected outcomes from an X-ray crystallographic analysis of a protein containing a trifluoromethylated residue.

| Step | Description | Key Information Obtained |

| Protein Expression & Purification | Production of the protein with the incorporated trifluoromethylated amino acid, followed by purification to >95% homogeneity. | A pure sample of the target biomolecule. |

| Crystallization | Screening of various conditions (e.g., pH, temperature, precipitating agents) to obtain high-quality, single crystals. libretexts.org | Diffraction-quality crystals. |

| X-ray Diffraction Data Collection | Exposure of the crystal to a focused X-ray beam and collection of the diffraction pattern as the crystal is rotated. libretexts.org | A dataset of diffraction spot intensities and positions. |

| Structure Solution & Refinement | Processing the diffraction data to solve the "phase problem," generate an electron density map, and build an atomic model. youtube.comuab.cat | A 3D atomic model of the biomolecule, revealing the conformation of the trifluoromethylated residue and its interactions. |

| Validation | Assessing the quality of the final structural model against the experimental data using various statistical parameters. youtube.com | A validated, high-resolution protein structure. |

This interactive table outlines the general process of X-ray crystallography for proteins.

Other Spectroscopic Methods (e.g., CD, IR) for Investigating Structural Changes

Beyond X-ray crystallography, other spectroscopic techniques are invaluable for characterizing the structural impact of incorporating residues like 2-amino-2-(trifluoromethyl)pentanoic acid into biomolecules, particularly for studying conformational changes in solution.

Circular Dichroism (CD) Spectroscopy is a powerful method for investigating the secondary structure of proteins. youtube.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. bbk.ac.uk The resulting spectrum in the far-UV region (typically 190-250 nm) is sensitive to the protein's backbone conformation, providing estimates of the content of α-helices, β-sheets, turns, and unordered structures. bbk.ac.uknih.gov

CD spectroscopy is particularly useful for monitoring structural changes induced by various factors, such as alterations in temperature, pH, or solvent, or upon binding to a ligand or another molecule. nih.govyoutube.com For example, a peptide that is largely disordered in an aqueous solution might transition to a highly helical structure upon binding to its target. nih.gov The incorporation of a trifluoromethylated amino acid could induce or stabilize specific secondary structures, and CD spectroscopy would be an ideal technique to quantify these changes. nih.gov By comparing the CD spectrum of the modified peptide to its unmodified counterpart, researchers can gain insight into the conformational effects of the CF₃ group. youtube.com

Infrared (IR) Spectroscopy , specifically Fourier-transform infrared (FTIR) spectroscopy, is another nondestructive technique used for secondary structure analysis. shimadzu.comspringernature.com It measures the vibrations of molecules as they absorb infrared radiation. libretexts.org In protein analysis, the amide I band (1600–1700 cm⁻¹), which arises primarily from the C=O stretching vibrations of the peptide backbone, is the most informative for determining secondary structure. springernature.comthermofisher.com The exact frequencies within this band correspond to different types of secondary structures (e.g., α-helices, β-sheets). shimadzu.com

FTIR is complementary to CD spectroscopy and is particularly adept at quantifying β-sheet content. nih.gov It can be used on samples in various forms, including liquids and solids. shimadzu.com For a protein containing 2-amino-2-(trifluoromethyl)pentanoic acid, FTIR could be used to detect subtle shifts in the amide I band, indicating changes in hydrogen bonding patterns and backbone conformation resulting from the presence of the fluorinated residue.

The table below summarizes the application of these spectroscopic methods for analyzing proteins with modified residues.

| Spectroscopic Method | Primary Application | Information Gained | Example of Use |

| Circular Dichroism (CD) | Analysis of protein secondary structure in solution. bbk.ac.uk | Percentage of α-helix, β-sheet, and random coil. nih.gov | Monitoring folding/unfolding transitions or conformational changes upon ligand binding. youtube.comnih.gov |

| Infrared (IR) / FTIR | Determination of protein secondary structure in various states. shimadzu.com | Sensitive to hydrogen bonding and backbone conformation, particularly β-sheets. nih.gov | Assessing structural integrity and detecting aggregation (e.g., formation of intermolecular β-sheets). shimadzu.com |

This interactive table highlights the utility of CD and IR spectroscopy in protein structural analysis.

Emerging Applications and Future Research Directions

Design and Development of Bioactive Molecules for Research Tools

The unique characteristics of the α-trifluoromethyl group make it an invaluable component in the design of specialized molecules for research purposes, distinct from therapeutic development. These tools are engineered to probe biological systems, offering enhanced stability and unique analytical properties.

The introduction of 2-amino-2-(trifluoromethyl)pentanoic acid into peptide sequences is a powerful strategy for creating peptidomimetics with superior research utility. The presence of the α-Tfm group alongside the propyl side chain creates a sterically hindered α,α-disubstituted amino acid. This structural feature provides significant resistance to enzymatic cleavage by proteases. mdpi.comiris-biotech.de Peptides incorporating such residues exhibit increased proteolytic stability, prolonging their functional lifetime in biological assays. iris-biotech.de

Furthermore, the steric and electronic properties of the trifluoromethyl group influence the conformational behavior of the peptide backbone. iris-biotech.de It can favor the formation of specific secondary structures, such as β-turns, which is critical for mimicking or stabilizing bioactive conformations for receptor-binding studies. iris-biotech.de The enhanced lipophilicity imparted by the CF3 group can also be leveraged to modulate the interaction of peptide-based tools with cellular membranes or hydrophobic protein domains. iris-biotech.de

Chemical probes are essential tools for dissecting complex biological processes. The fluorine atoms in 2-amino-2-(trifluoromethyl)pentanoic acid offer a unique analytical handle for this purpose. As fluorine does not naturally occur in most biological molecules, its presence provides a clean and highly sensitive signal for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. iris-biotech.de By incorporating this amino acid into a peptide or protein, researchers can use ¹⁹F NMR to monitor conformational changes, binding events, and the local environment of the probe with minimal background interference. iris-biotech.de

While not the exact compound, related α,α-disubstituted fluorinated amino acids have been successfully developed as tracers for Positron Emission Tomography (PET). nih.govnih.gov For example, 2-amino-5-[¹⁸F]fluoro-2-methylpentanoic acid has been used for imaging brain tumors by targeting amino acid transport systems like the L-type amino acid transporter (LAT1). nih.govnih.gov This demonstrates the principle that α-Tfm amino acids can serve as scaffolds for creating imaging agents to visualize and quantify biological processes, such as nutrient transport in real-time.

Role in Agrochemical Research and Materials Science Innovations

The influence of the trifluoromethyl group extends beyond biological probes into agrochemical and materials science applications.

In agrochemical research , the trifluoromethyl moiety is a well-established component in many modern pesticides due to its ability to enhance biological potency. nih.gov While specific applications of 2-amino-2-(trifluoromethyl)pentanoic acid are not widely documented, it represents a valuable building block for creating novel herbicides or insecticides. Its structure could be integrated into new active ingredients designed to have high efficacy and selectivity, potentially targeting unique biological pathways in pests. nih.govnih.gov

In materials science , fluorinated amino acids are being explored for their ability to drive the creation of novel materials with programmed properties. numberanalytics.com The incorporation of residues like 2-amino-2-(trifluoromethyl)pentanoic acid into peptides can lead to the formation of highly stable, self-assembling nanostructures, such as fibrils or nanoparticles. numberanalytics.com These materials could find use in developing advanced biocompatible scaffolds or nanomaterials for various technological applications. numberanalytics.com

Advances in Genetic Code Expansion for Site-Specific Incorporation

A significant breakthrough enabling the use of unnatural amino acids (UAAs) like 2-amino-2-(trifluoromethyl)pentanoic acid is the advancement in genetic code expansion technology. nih.govmdpi.com This technique allows for the site-specific insertion of a UAA into a protein directly within a living cell, offering precise control over protein modification. nih.govresearchgate.net

The process relies on an engineered, orthogonal aminoacyl-tRNA synthetase (O-RS) and its partner orthogonal tRNA (O-tRNA). google.com

Orthogonality : The O-RS/O-tRNA pair functions independently of the host cell's own synthetases and tRNAs, ensuring that the UAA is not mistakenly incorporated elsewhere and that the O-tRNA is not charged with a canonical amino acid. mdpi.com

Codon Reassignment : A stop codon, typically the amber codon (UAG), is introduced into the gene of the target protein at the desired insertion site via mutagenesis. researchgate.net

Incorporation : The O-tRNA is engineered to recognize this UAG codon. The O-RS specifically attaches (charges) 2-amino-2-(trifluoromethyl)pentanoic acid to the O-tRNA. When the ribosome translates the modified gene, it reads the UAG codon and, instead of terminating translation, incorporates the α-Tfm amino acid delivered by the O-tRNA, producing a full-length, modified protein. nih.govresearchgate.net

This powerful method allows researchers to precisely place this unique amino acid within a protein structure to probe its function, structure, and interactions in a native cellular environment. nih.gov

Future Challenges and Opportunities in α-Trifluoromethyl Amino Acid Research

Despite their potential, the widespread use of α-Tfm amino acids faces certain hurdles. A primary challenge is the complexity of their chemical synthesis. nih.govnumberanalytics.com The preparation of α-Tfm amino acids often requires multi-step procedures and specialized fluorinating reagents, making them less accessible and more costly than standard amino acids. mdpi.comresearchgate.net

However, these challenges present significant opportunities for future research. The development of more efficient, scalable, and stereoselective synthetic methods is a key goal. nih.govnumberanalytics.com Success in this area would dramatically lower the barrier to entry for researchers, accelerating discoveries in all the fields mentioned above. Further opportunities lie in a deeper investigation of the biochemical properties of proteins containing these residues and expanding the toolbox of α-Tfm amino acids with different side chains to fine-tune their steric and electronic properties for specific applications in protein engineering and materials science. numberanalytics.com

Data Tables

Table 1: Summary of Research Findings and Applications

| Application Area | Key Finding/Technique | Research Utility of 2-amino-2-(trifluoromethyl)pentanoic Acid |

| Peptidomimetics | Increased Proteolytic Stability | The α,α-disubstituted nature imparts resistance to enzymatic degradation, extending the functional life of peptide tools. mdpi.comiris-biotech.de |

| Conformational Control | The steric bulk of the CF3 group can induce specific secondary structures like β-turns, stabilizing bioactive shapes. iris-biotech.de | |

| Chemical Probes | ¹⁹F NMR Spectroscopy | Provides a unique and sensitive spectroscopic marker for studying protein conformation and interactions without background noise. iris-biotech.de |

| PET Imaging Analogs | Serves as a potential scaffold for developing ¹⁸F-labeled tracers to image biological processes like amino acid transport. nih.govnih.gov | |

| Agrochemicals | Bioactive Moiety | The trifluoromethyl group is a known potentiator of bioactivity in pesticides; the amino acid is a building block for novel agents. nih.govnih.gov |

| Materials Science | Self-Assembly | Can be incorporated into peptides to create highly stable, self-assembling nanomaterials. numberanalytics.com |

| Genetic Code Expansion | Site-Specific Incorporation | Can be precisely inserted into proteins using an O-RS/O-tRNA pair to study protein function in live cells. nih.govmdpi.comnih.gov |

Table 2: Chemical Compounds Mentioned

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield and purity of 2-amino-2-(trifluoromethyl)pentanoic acid?

Answer:

The synthesis of fluorinated amino acids like 2-amino-2-(trifluoromethyl)pentanoic acid requires precise control of reaction conditions. Key methodologies include:

- Temperature modulation : Maintaining sub-ambient temperatures during trifluoromethylation steps to minimize side reactions.

- Catalyst selection : Using chiral catalysts (e.g., palladium complexes) to enhance stereochemical control, as seen in structurally similar compounds .

- Purification workflows : Employing gradient elution in High-Performance Liquid Chromatography (HPLC) to isolate the target compound from fluorinated byproducts.

Analytical validation via and LC-MS is critical for confirming purity (>98%) and structural integrity .

Basic: Which analytical techniques are most effective for characterizing this compound’s structural and electronic properties?

Answer:

- Nuclear Magnetic Resonance (NMR) : , , and are indispensable for confirming stereochemistry and fluorine substitution patterns. The chemical shift range (δ −60 to −70 ppm) is diagnostic for trifluoromethyl groups .

- X-ray crystallography : Resolves absolute configuration, particularly for chiral centers.

- Mass spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns unique to fluorine .

Advanced: How does the trifluoromethyl group influence binding affinity in enzyme inhibition studies?

Answer: